



# potential for resistance development to polymyxin B nonapeptide combinations

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                         |           |  |  |  |  |
|----------------------|-------------------------|-----------|--|--|--|--|
| Compound Name:       | polymyxin B nonapeptide |           |  |  |  |  |
| Cat. No.:            | B549697                 | Get Quote |  |  |  |  |

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for resistance development to combinations of polymyxin B and its derivative, polymyxin B nonapeptide (PMBN).

## Frequently Asked Questions (FAQs)

Q1: What is polymyxin B nonapeptide (PMBN) and how does it differ from polymyxin B?

A1: **Polymyxin B nonapeptide** (PMBN) is a derivative of polymyxin B created by enzymatically removing the N-terminal fatty acyl chain.[1][2] Unlike polymyxin B, which has potent bactericidal activity, PMBN itself exhibits little to no antibiotic activity.[1][3] Its primary function in combination therapy is to permeabilize the outer membrane of Gram-negative bacteria, a mechanism it retains from its parent molecule.[3][4] This disruption of the outer membrane allows other antibiotics, which might otherwise be blocked, to enter the bacterial cell and reach their targets.[4][5]

Q2: Does the combination of polymyxin B or other antibiotics with PMBN prevent the development of resistance?

A2: While no combination can completely prevent the evolution of resistance, studies have shown that using PMBN in combination with other antibiotics significantly reduces the frequency of resistant mutant formation.[1][6][7] By increasing the intracellular concentration of the partner antibiotic, the combination can be more effective at killing the bacterial population, including persister cells, which are often implicated in the evolution of resistance.[1]



Q3: What is the primary mechanism of resistance to polymyxin B, and is it relevant for PMBN combinations?

A3: The primary mechanism of acquired resistance to polymyxin B in many Gram-negative bacteria involves the modification of the lipopolysaccharide (LPS) layer, specifically the lipid A moiety.[8][9][10] This is often regulated by two-component systems like PmrA/PmrB and PhoP/PhoQ.[11][12] These systems can be activated by environmental signals such as low magnesium, leading to the addition of positively charged molecules (like L-Ara4N or phosphoethanolamine) to lipid A.[9][10][11] This modification reduces the net negative charge of the outer membrane, weakening its electrostatic interaction with the positively charged polymyxin B molecule and thus conferring resistance.[8][9] Because PMBN also interacts with LPS, these resistance mechanisms can still impact its efficacy as a permeabilizing agent.

Q4: How is synergy between PMBN and a partner antibiotic measured?

A4: Synergy is typically measured using a checkerboard assay to determine the Fractional Inhibitory Concentration (FIC) index.[5][13] In this assay, serial dilutions of two agents (e.g., PMBN and another antibiotic) are tested in all possible combinations against a bacterial culture.[13][14] The FIC index is calculated from the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination.[5][13] An FIC index of  $\leq$  0.5 is generally considered synergistic.[13] Other methods like time-kill assays can also be used to confirm synergistic interactions by observing enhanced bacterial killing over time compared to the individual agents.[4][15]

## **Troubleshooting Guides**

Issue 1: Inconsistent MIC/synergy results in checkerboard assays.

- Possible Cause 1: Inoculum effect. The starting concentration of bacteria can significantly impact MIC values.
  - Troubleshooting Step: Ensure your bacterial inoculum is standardized for every experiment, typically to a 0.5 McFarland standard, resulting in a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.[5][13]
- Possible Cause 2: Cation concentration in media. Polymyxin activity is highly sensitive to the concentration of divalent cations like Mg<sup>2+</sup> and Ca<sup>2+</sup> in the growth medium.



- Troubleshooting Step: Use cation-adjusted Mueller-Hinton Broth (MHB) as recommended by CLSI guidelines for polymyxin susceptibility testing. Inconsistencies in media batches can affect results.
- Possible Cause 3: "Skip wells" observed. You may observe wells with no growth at a certain antibiotic concentration, but visible growth in wells with higher concentrations.[16]
  - Troubleshooting Step: This phenomenon can occur with polymyxins.[16] When
    determining the MIC, it is standard practice to read the first well that shows no growth,
    ignoring any trailing or paradoxical growth at higher concentrations. Ensure this is done
    consistently across all plates.

Issue 2: Rapid development of high-level resistance in serial passage experiments.

- Possible Cause 1: Sub-inhibitory concentration selection. Exposing bacteria to low, sub-MIC levels of an antibiotic can select for low-level resistance mutations, which can then act as a stepping stone for the acquisition of high-level resistance mutations. [17]
  - Troubleshooting Step: This may be an expected outcome of the experiment. Document
    the rate of resistance increase and the concentrations at which it occurs. At the end of the
    experiment, perform whole-genome sequencing on the resistant isolates to identify the
    genetic mutations responsible (e.g., in pmrA, pmrB, phoQ).[12][17]
- Possible Cause 2: Heteroresistance. The initial bacterial population may have contained a small subpopulation of resistant cells that were selected for during the passage.
  - Troubleshooting Step: Before starting the serial passage, plate the initial inoculum on agar plates with varying antibiotic concentrations to assess the baseline level of resistant subpopulations.[16]

### **Data Presentation**

Table 1: Example of Synergistic Activity of PMBN with Azithromycin (AZT) against E. coli

Data conceptualized from findings reported in Al-Farsi et al., 2022.[5][18]



| E. coli<br>Strain             | AZT MIC<br>Alone<br>(μg/mL) | PMBN<br>Concentr<br>ation<br>(µg/mL) | AZT MIC in Combinat ion (µg/mL) | Fold<br>Reductio<br>n in AZT<br>MIC | FIC Index | Interpreta<br>tion |
|-------------------------------|-----------------------------|--------------------------------------|---------------------------------|-------------------------------------|-----------|--------------------|
| Strain 1<br>(Resistant)       | ≥128                        | 8                                    | 16                              | ≥8                                  | <0.5      | Synergy            |
| Strain 2<br>(Resistant)       | 64                          | 4                                    | 8                               | 8                                   | <0.5      | Synergy            |
| Strain 3<br>(Resistant)       | 128                         | 8                                    | 8                               | 16                                  | <0.5      | Synergy            |
| Strain 4<br>(Susceptibl<br>e) | 16                          | 2                                    | 2                               | 8                                   | <0.5      | Synergy            |

Table 2: Expected Outcomes of Resistance Frequency to Antibiotic X with and without PMBN

This table represents a conceptual framework based on the principle that PMBN combinations can lower the frequency of resistance.[1][7]

| Condition                      | Plating<br>Concentration | Number of<br>Colonies<br>(CFU) | Total Inoculum<br>(CFU) | Frequency of Resistance |
|--------------------------------|--------------------------|--------------------------------|-------------------------|-------------------------|
| Antibiotic X (4x MIC)          | 4 μg/mL                  | 50                             | 1 x 10 <sup>10</sup>    | 5.0 x 10 <sup>-9</sup>  |
| Antibiotic X (0.5x MIC) + PMBN | 0.5 μg/mL + 4<br>μg/mL   | 5                              | 1 x 10 <sup>10</sup>    | 5.0 x 10 <sup>-10</sup> |

## **Visualizations**





Click to download full resolution via product page

Caption: Mechanism of PMBN-mediated antibiotic potentiation.





PmrA/PmrB Polymyxin Resistance Pathway

Click to download full resolution via product page

Caption: PmrA/PmrB signaling pathway for polymyxin resistance.





Click to download full resolution via product page

Caption: Experimental workflow for a serial passage study.

# Experimental Protocols Protocol 1: Checkerboard Synergy Assay

This protocol is used to determine the synergistic effect of two antimicrobial agents.

#### Materials:

- Cation-adjusted Mueller-Hinton Broth (MHB).
- Sterile 96-well microtiter plates.
- Bacterial strain of interest, grown to log phase.
- Stock solutions of Polymyxin B (or other antibiotic) and PMBN.

#### Procedure:

- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of ~5 x 10<sup>5</sup> CFU/mL in each well of the microtiter plate.[5]
- Plate Setup:



- Along the x-axis (e.g., columns 2-11), prepare 2-fold serial dilutions of Antibiotic A (e.g., Polymyxin B) in MHB. Column 1 will have no Antibiotic A. Column 12 will be a sterility control (media only).
- Along the y-axis (e.g., rows B-G), prepare 2-fold serial dilutions of Antibiotic B (PMBN) in MHB. Row A will have no Antibiotic B. Row H will be a growth control (inoculum only).
- Inoculation: Add the prepared bacterial inoculum to all wells except the sterility control. The final volume in each well should be 100-200  $\mu$ L.[5]
- Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[19]
- Reading Results: The MIC is defined as the lowest concentration of the antibiotic(s) that completely inhibits visible growth.[19]
- FICI Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI) as follows:
  - FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
  - FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
  - FICI = FIC of Drug A + FIC of Drug B[5]
  - Interpretation: ≤ 0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.[13]

# Protocol 2: In Vitro Resistance Evolution by Serial Passage

This protocol is used to determine the propensity and rate of resistance development.[20]

#### Materials:

- Bacterial strain of interest.
- Appropriate liquid growth medium (e.g., MHB).
- Antimicrobial agent(s) of interest (e.g., Polymyxin B + PMBN).



Sterile culture tubes or a 96-well plate for passages.

#### Procedure:

- Day 0 (Baseline MIC): Determine the baseline MIC of the antimicrobial agent(s) for the wildtype bacterial strain using a standard broth microdilution method.[19]
- Day 1: Inoculate the bacterial strain into a culture tube containing the antimicrobial(s) at a sub-inhibitory concentration (e.g., 0.5x the baseline MIC). Incubate with shaking at 37°C until growth is achieved (e.g., 18-24 hours).
- Day 2: Take an aliquot (e.g., 1:100 dilution) from the tube that showed growth at the highest concentration and transfer it to a new series of tubes containing fresh media with 2-fold increasing concentrations of the antimicrobial(s), starting from the concentration that showed growth on the previous day.[10]
- Subsequent Days: Repeat Step 3 daily for a defined period (e.g., 15-30 days).[17] For each passage, the culture from the well/tube with the highest concentration that still permitted growth is used as the inoculum for the next passage.[10][20]
- Analysis:
  - Periodically (e.g., every 5 days) and at the end of the experiment, isolate bacteria from the highest-concentration tube with growth.
  - Determine the new MIC of the evolved population/isolate.
  - Store isolates at -80°C for future analysis, such as whole-genome sequencing to identify resistance mutations.[17]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Troubleshooting & Optimization





- 1. Polymyxin B nonapeptide potentiates the eradication of Gram-negative bacterial persisters
   PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro cytotoxicity and antibiotic activity of polymyxin B nonapeptide PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymyxin: Alternative Mechanisms of Action and Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli [frontiersin.org]
- 5. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Regulation of polymyxin resistance and adaptation to low-Mg2+ environments PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. The PmrA/PmrB Two-Component System: the Major Regulator of LPS Modifications PMC [pmc.ncbi.nlm.nih.gov]
- 12. PmrB Mutations Promote Polymyxin Resistance of Pseudomonas aeruginosa Isolated from Colistin-Treated Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Synergy Testing/Checkerboard Assay Creative Diagnostics [antiviral.creative-diagnostics.com]
- 14. Development of a Polymicrobial Checkerboard Assay as a Tool for Determining Combinatorial Antibiotic Effectiveness in Polymicrobial Communities [mdpi.com]
- 15. office2.jmbfs.org [office2.jmbfs.org]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of high-level resistance during low-level antibiotic exposure PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discerning the role of polymyxin B nonapeptide in restoring the antibacterial activity of azithromycin against antibiotic-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]



- 20. Serial passage REVIVE [revive.gardp.org]
- To cite this document: BenchChem. [potential for resistance development to polymyxin B nonapeptide combinations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b549697#potential-for-resistance-development-to-polymyxin-b-nonapeptide-combinations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com